molecular formula C21H19Cl2F3N4 B12834799 N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine CAS No. 91919-63-0

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine

Cat. No.: B12834799
CAS No.: 91919-63-0
M. Wt: 455.3 g/mol
InChI Key: PSWVNUXKLONXOW-UHFFFAOYSA-N
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Description

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine is a complex organic compound known for its potential applications in various scientific fields. This compound features a quinoline core substituted with a trifluoromethyl group and a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the trifluoromethyl group and the bis(2-chloroethyl)amino group. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines and other reduced products.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

Scientific Research Applications

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxo-chromen-4-yl)acetamide
  • N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-chloro-pyrimidin-4-amine
  • N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine

Uniqueness

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry where these properties can enhance drug efficacy and bioavailability.

Properties

CAS No.

91919-63-0

Molecular Formula

C21H19Cl2F3N4

Molecular Weight

455.3 g/mol

IUPAC Name

N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C21H19Cl2F3N4/c22-8-11-30(12-9-23)17-4-1-15(2-5-17)14-28-29-19-7-10-27-20-13-16(21(24,25)26)3-6-18(19)20/h1-7,10,13-14H,8-9,11-12H2,(H,27,29)

InChI Key

PSWVNUXKLONXOW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N(CCCl)CCCl

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)N(CCCl)CCCl

Origin of Product

United States

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